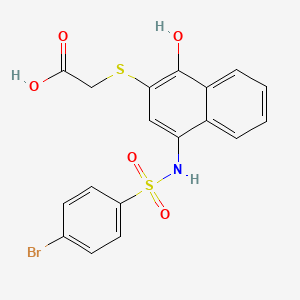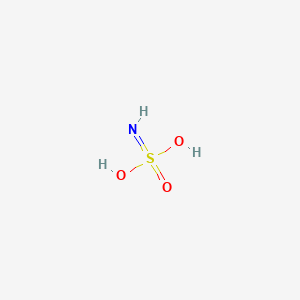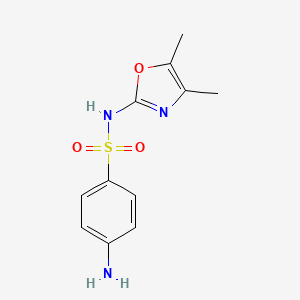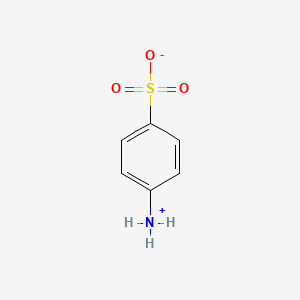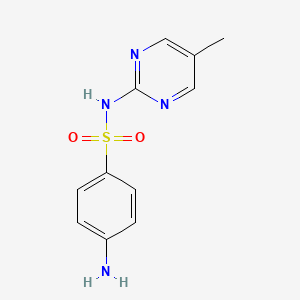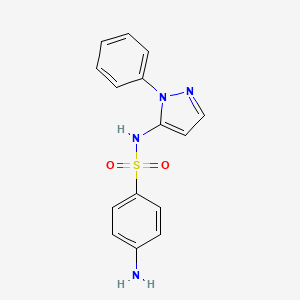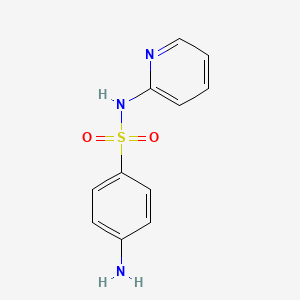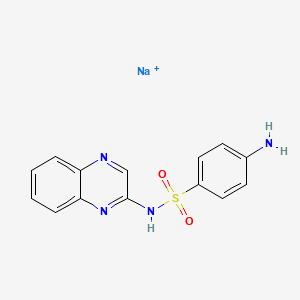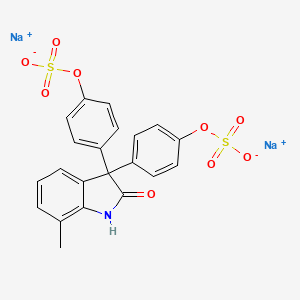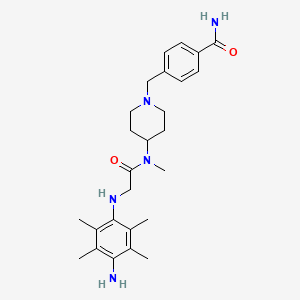![molecular formula C26H27Cl2N5O2 B1682777 4-chloro-3-[5-methyl-3-[4-(2-pyrrolidin-1-ylethoxy)anilino]-1,2,4-benzotriazin-7-yl]phenol;hydrochloride CAS No. 867331-64-4](/img/structure/B1682777.png)
4-chloro-3-[5-methyl-3-[4-(2-pyrrolidin-1-ylethoxy)anilino]-1,2,4-benzotriazin-7-yl]phenol;hydrochloride
Overview
Description
TG 100572 Hydrochloride is a multi-targeted kinase inhibitor that inhibits receptor tyrosine kinases and Src kinases. It has shown significant potential in inhibiting vascular endothelial growth factor (VEGF) function, which is crucial in pathological angiogenesis associated with diseases such as age-related macular degeneration (AMD) and proliferative diabetic retinopathy (PDR) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TG 100572 Hydrochloride involves multiple steps, including the formation of the core structure and subsequent functionalization. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of organic reactions involving intermediates that are carefully controlled to achieve the desired purity and activity .
Industrial Production Methods
Industrial production of TG 100572 Hydrochloride typically involves large-scale organic synthesis techniques. These methods ensure the compound’s consistency and quality, which are essential for its use in scientific research. The production process includes rigorous quality control measures to maintain the compound’s efficacy and safety .
Chemical Reactions Analysis
Types of Reactions
TG 100572 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the compound’s functional groups, potentially altering its activity.
Substitution: Substitution reactions can introduce different functional groups into the molecule, enhancing its properties.
Common Reagents and Conditions
Common reagents used in the reactions involving TG 100572 Hydrochloride include oxidizing agents, reducing agents, and various catalysts. The reaction conditions are carefully controlled to ensure the desired outcome, such as temperature, pressure, and solvent choice .
Major Products Formed
The major products formed from these reactions are typically derivatives of TG 100572 Hydrochloride with modified functional groups. These derivatives can have different biological activities and are often studied to understand the compound’s full potential .
Scientific Research Applications
TG 100572 Hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study kinase inhibition and signal transduction pathways.
Biology: Investigated for its effects on cell proliferation, apoptosis, and angiogenesis.
Medicine: Explored as a potential therapeutic agent for diseases involving abnormal angiogenesis, such as AMD and PDR.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting kinase pathways .
Mechanism of Action
TG 100572 Hydrochloride exerts its effects by inhibiting multiple kinases, including receptor tyrosine kinases and Src kinases. It blocks the phosphorylation of extracellular signal-regulated kinase (ERK), which is a downstream effect of VEGF signaling. This inhibition leads to reduced cell proliferation and increased apoptosis in endothelial cells, thereby suppressing pathological angiogenesis .
Comparison with Similar Compounds
Similar Compounds
TG 100801: Another multi-targeted kinase inhibitor with similar properties but different molecular targets.
VEGFR-2-IN-32: A specific inhibitor of VEGFR-2 with distinct biological activities.
Pamufetinib: A potent inhibitor of VEGFR and hepatocyte growth factor receptor (c-Met/HGFR)
Uniqueness
TG 100572 Hydrochloride is unique due to its broad spectrum of kinase inhibition, including VEGFR1, VEGFR2, FGFR1, FGFR2, PDGFRβ, and various Src family kinases. This broad activity profile makes it a valuable tool in studying multiple signaling pathways and developing therapeutic strategies for diseases involving abnormal angiogenesis .
Properties
IUPAC Name |
4-chloro-3-[5-methyl-3-[4-(2-pyrrolidin-1-ylethoxy)anilino]-1,2,4-benzotriazin-7-yl]phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26ClN5O2.ClH/c1-17-14-18(22-16-20(33)6-9-23(22)27)15-24-25(17)29-26(31-30-24)28-19-4-7-21(8-5-19)34-13-12-32-10-2-3-11-32;/h4-9,14-16,33H,2-3,10-13H2,1H3,(H,28,29,31);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVINBIHNVAYEND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(N=N2)NC3=CC=C(C=C3)OCCN4CCCC4)C5=C(C=CC(=C5)O)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27Cl2N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80647593 | |
| Record name | 4-Chloro-3-(5-methyl-3-{4-[2-(pyrrolidin-1-yl)ethoxy]anilino}-1,2,4-benzotriazin-7-yl)phenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
867331-64-4 | |
| Record name | 4-Chloro-3-(5-methyl-3-{4-[2-(pyrrolidin-1-yl)ethoxy]anilino}-1,2,4-benzotriazin-7-yl)phenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


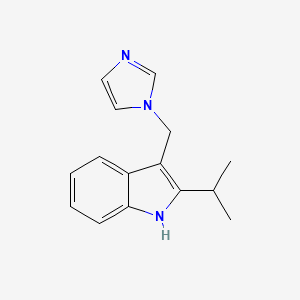
![2-[2-[1-(6,7-dimethoxyquinazolin-4-yl)piperidin-4-yl]ethyl]-1,2-thiazolidine 1,1-dioxide](/img/structure/B1682695.png)
